molecular formula C24H30Cl2N4O B10790471 4-[(2,4-Dichlorophenyl)(p-tolyl)methyl]-N-piperidin-1-ylpiperazine-1-carboxamide

4-[(2,4-Dichlorophenyl)(p-tolyl)methyl]-N-piperidin-1-ylpiperazine-1-carboxamide

Cat. No.: B10790471
M. Wt: 461.4 g/mol
InChI Key: SYVLQVMWFLSCFN-UHFFFAOYSA-N
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Description

4-[(2,4-Dichlorophenyl)(p-tolyl)methyl]-N-piperidin-1-ylpiperazine-1-carboxamide is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, a piperidine ring, and a carboxamide group, making it a subject of interest in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,4-Dichlorophenyl)(p-tolyl)methyl]-N-piperidin-1-ylpiperazine-1-carboxamide typically involves multiple steps. One common method includes the reaction of 2,4-dichlorobenzyl chloride with p-tolylmagnesium bromide to form the intermediate compound. This intermediate is then reacted with piperidine and piperazine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(2,4-Dichlorophenyl)(p-tolyl)methyl]-N-piperidin-1-ylpiperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, especially at the piperazine and piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

4-[(2,4-Dichlorophenyl)(p-tolyl)methyl]-N-piperidin-1-ylpiperazine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with various biological targets.

    Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(2,4-Dichlorophenyl)(p-tolyl)methyl]-N-piperidin-1-ylpiperazine-1-carboxamide involves its interaction with specific molecular targets. It is known to act as an antagonist at the human cannabinoid CB1 receptor, inhibiting the receptor’s activity and affecting various signaling pathways . This interaction is crucial for its potential therapeutic effects, particularly in modulating neurological functions.

Comparison with Similar Compounds

Similar Compounds

    Cyclizine: Another piperazine derivative with antihistamine properties.

    Meclizine: Similar structure but used primarily for its antiemetic effects.

    Hydroxyzine: Known for its sedative and anxiolytic properties.

Uniqueness

4-[(2,4-Dichlorophenyl)(p-tolyl)methyl]-N-piperidin-1-ylpiperazine-1-carboxamide stands out due to its specific interaction with the cannabinoid CB1 receptor, which is not a common target for many piperazine derivatives. This unique mechanism of action makes it a valuable compound for research in neuropharmacology and related fields .

Properties

Molecular Formula

C24H30Cl2N4O

Molecular Weight

461.4 g/mol

IUPAC Name

4-[(2,4-dichlorophenyl)-(4-methylphenyl)methyl]-N-piperidin-1-ylpiperazine-1-carboxamide

InChI

InChI=1S/C24H30Cl2N4O/c1-18-5-7-19(8-6-18)23(21-10-9-20(25)17-22(21)26)28-13-15-29(16-14-28)24(31)27-30-11-3-2-4-12-30/h5-10,17,23H,2-4,11-16H2,1H3,(H,27,31)

InChI Key

SYVLQVMWFLSCFN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C2=C(C=C(C=C2)Cl)Cl)N3CCN(CC3)C(=O)NN4CCCCC4

Origin of Product

United States

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